molecular formula C19H21N3O B11509563 3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11509563
M. Wt: 307.4 g/mol
InChI Key: CKRNACWXSUHXAH-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring a dibenzo[b,e][1,4]diazepin-1-one core with a pyrrole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core: This can be achieved through the cyclization of appropriate precursors, often involving the condensation of an ortho-diamine with a diketone under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Methylation: The final step involves the methylation of the core structure to introduce the 3,3-dimethyl groups, typically using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the diazepinone ring, using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the diazepinone and pyrrole moieties, which are known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or as anti-cancer agents.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or advanced coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid, which have diverse biological activities.

Uniqueness

What sets 3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its combined structural features of a diazepinone core and a pyrrole ring, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

9,9-dimethyl-6-(1H-pyrrol-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C19H21N3O/c1-19(2)10-15-17(16(23)11-19)18(14-8-5-9-20-14)22-13-7-4-3-6-12(13)21-15/h3-9,18,20-22H,10-11H2,1-2H3

InChI Key

CKRNACWXSUHXAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CN4)C(=O)C1)C

Origin of Product

United States

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